![molecular formula C22H29NO2 B1389370 N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-44-5](/img/structure/B1389370.png)
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Vue d'ensemble
Description
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline (TBFMA) is a synthetic organic compound that has been widely studied in recent years due to its potential applications in scientific research. TBFMA is a highly versatile compound with a wide range of potential uses, from being used as a synthetic intermediate in organic synthesis to being used as a biochemical reagent in scientific research. TBFMA has been used in various scientific fields, such as biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline has a wide range of potential applications in scientific research. It has been used as a biochemical reagent in drug discovery and development, as a fluorescent probe for imaging, and as a building block for the synthesis of novel compounds. This compound has also been used as an antioxidant in food preservation, as an inhibitor of the enzyme acetylcholinesterase, and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Mécanisme D'action
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline has been shown to interact with several biological targets, including acetylcholinesterase and other enzymes. The exact mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of acetylcholinesterase, the inhibition of lipid peroxidation, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, this compound has been shown to modulate intracellular signaling pathways, which can lead to changes in gene expression and cellular behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and store. It is also a highly versatile compound with a wide range of potential applications. However, this compound also has several limitations for laboratory experiments. It is a relatively unstable compound and can be easily degraded by light and heat. In addition, this compound has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline has a wide range of potential future applications in scientific research. It could be further investigated as an inhibitor of acetylcholinesterase, as an antioxidant, and as a potential therapeutic agent for the treatment of Alzheimer’s disease. This compound could also be used as a fluorescent probe for imaging and as a building block for the synthesis of novel compounds. In addition, this compound could be further studied for its potential applications in food preservation, drug discovery and development, and molecular biology.
Propriétés
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-22(2,3)18-8-6-17(7-9-18)15-23-19-10-12-20(13-11-19)25-16-21-5-4-14-24-21/h6-13,21,23H,4-5,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPLKALBJQVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



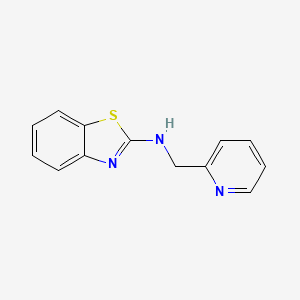


![1-{[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B1389295.png)
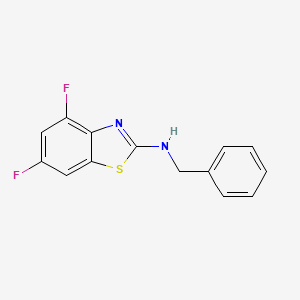
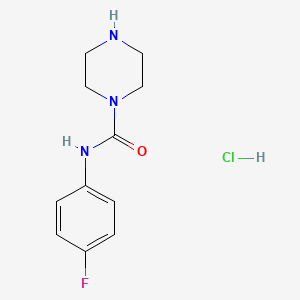
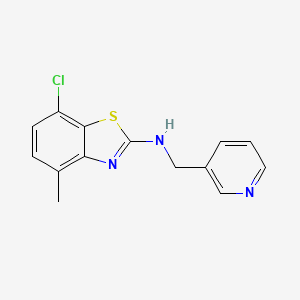


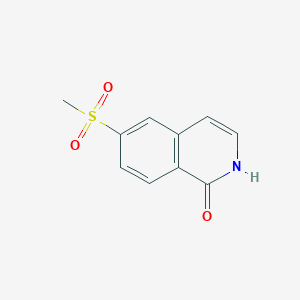
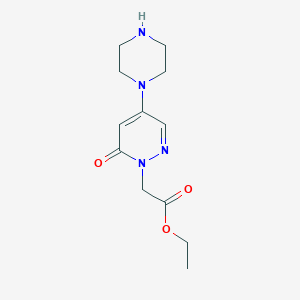
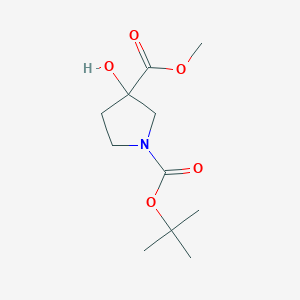
![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)
